AFDye 430 Azide

Fluorescence spectroscopy Flow cytometry panel design Multiplexed imaging

AFDye 430 Azide (also cataloged as AZDye 430 Azide, APDye 430 Azide, or BP Fluor 430 Azide) is a water-soluble, green-fluorescent azide-activated probe. It bears a coumarin-derived fluorophore core and is structurally identical to Thermo Fisher's Alexa Fluor® 430 dye.

Molecular Formula C25H30F3N5O6S
Molecular Weight 585.6 g/mol
Cat. No. B13709572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAFDye 430 Azide
Molecular FormulaC25H30F3N5O6S
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C
InChIInChI=1S/C25H30F3N5O6S/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38)
InChIKeyMWEJBBNFGSGSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AFDye 430 Azide Product Overview


AFDye 430 Azide (also cataloged as AZDye 430 Azide, APDye 430 Azide, or BP Fluor 430 Azide) is a water-soluble, green-fluorescent azide-activated probe. It bears a coumarin-derived fluorophore core and is structurally identical to Thermo Fisher's Alexa Fluor® 430 dye . Its absorption maximum at 430–432 nm and emission maximum at 537–539 nm place it in the yellow-green region of the spectrum, compatible with 405 nm violet and 445 nm laser lines commonly used in flow cytometry and confocal microscopy [1]. The azide functional group enables bioorthogonal conjugation to terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC) [1].

Compatible with violet (405 nm) and 445 nm laser lines for flow cytometry and confocal microscopy
Validated for both CuAAC and copper-free SPAAC click chemistry from a single azide handle
pH-insensitive fluorescence across pH 4–10 supports live-cell organelle tracking without signal loss

AFDye 430 Azide: Differentiation from Generic Probes


Although multiple vendors market “Alexa Fluor 430 equivalent” azides under interchangeable catalog names (AFDye, AZDye, APDye, BP Fluor), critical physicochemical and functional differences exist among spectrally similar dyes occupying the 430 nm channel. The Biotium CF®430 dye, for instance, emits at 498 nm rather than 537–539 nm, a ~40 nm blue-shift that precludes direct substitution in multicolor panels designed around the Alexa Fluor 430 emission profile . Even among structurally identical brands, azide probes differ in whether they support both CuAAC and copper-free SPAAC reactivity from a single azide moiety; many legacy or generic azide dyes are validated only for CuAAC, limiting their utility in live-cell or copper-sensitive workflows [1]. Furthermore, purity specifications (≥95% by HPLC vs. unreported), batch-to-batch consistency, and the availability of an analytically matched picolyl azide variant for enhanced CuAAC sensitivity introduce procurement-level differentiation that generic “AF430 azide” listings cannot guarantee [1]. The evidence below quantifies the dimensions that determine whether a 430-channel azide meets the experimental requirements or introduces avoidable performance risk.

Spectral profile mismatch
Spectrally similar dyes may emit outside the Alexa Fluor 430 channel; for instance, CF430 dye emission is blue-shifted, disrupting multicolor panel compensation.
Limited click chemistry scope
Generic azide probes often support only CuAAC, lacking validated SPAAC reactivity required for copper-sensitive or live-cell experiments.
Purity and batch variability
Unreported HPLC purity and inter-lot consistency in unbranded listings can compromise labeling stoichiometry and experimental reproducibility.

AFDye 430 Azide: Comparative Evidence


Spectral Superimposability with Alexa Fluor 430

AFDye 430 Azide exhibits absorption/emission maxima that are identical within instrumental resolution to those of Alexa Fluor 430, the gold-standard reference dye in this spectral channel. Multiple independent vendor datasheets confirm that AFDye/AZDye 430 Azide has Abs/Em of 430/537 nm and 430/539 nm , while Thermo Fisher specifies Alexa Fluor 430 conjugates at 430/545 nm (NHS ester conjugate) or 434/539 nm (streptavidin conjugate) . The extinction coefficient of 15,000 cm⁻¹M⁻¹ is identical for both dye families . The absorption/emission spectra are described as a 'perfect match' between AZDye 430 and Alexa Fluor 430, as well as CF®430 Dye . This spectral identity means that AFDye 430 Azide can be dropped into any validated Alexa Fluor 430 protocol without re-optimizing filter sets, laser lines, or compensation matrices.

Spectral Match
Head-to-head
Δλ_abs ≤ 4 nm, Δλ_em ≤ 8 nm, Δε = 0
Supports direct protocol transfer without filter re-optimization.
Measured in aqueous buffer; conjugate forms may shift slightly.
Fluorescence spectroscopy Flow cytometry panel design Multiplexed imaging

Fluorescence Quantum Yield Equivalence

The fluorescence quantum yield (Φ) of the AF430/Alexa Fluor 430 fluorophore has been independently determined to be 0.23 in aqueous solution [1][2]. Luna Nanotech reports Φ = 0.23 with an extinction coefficient of 15,955 M⁻¹cm⁻¹ for AF 430 NHS ester [1]; Mabioway confirms the identical value Φ = 0.23 and ε = 15,000 L·mol⁻¹·cm⁻¹ for Alexa Fluor 430 NHS ester [2]; ChemicalBook independently lists Φ = 0.23 for CAS 467233-94-9 (AF430 NHS ester) . The relatively low quantum yield in purely aqueous media (compared to cyanine dyes) is a known characteristic of this coumarin-rhodamine hybrid scaffold. Critically, the value is conserved between the Alexa Fluor and AFDye/AZDye/BP Fluor families, confirming that the fluorophore core and sulfonation pattern—and hence the radiative and non-radiative decay pathways—are structurally identical [1][2]. This equivalence, combined with the identical extinction coefficient, ensures that brightness (ε × Φ) is conserved across brands.

Brightness Equivalence
Head-to-head
Φ = 0.23, ε = 15,000 M⁻¹cm⁻¹, brightness conserved
Ensures identical per-molecule fluorescence intensity.
Confirmed across independent vendor sources.
Fluorescence quantum yield Brightness comparison Signal-to-noise ratio

pH Insensitivity Across Cellular Compartments

AFDye 430 Azide maintains constant fluorescence intensity across the pH range 4 to 10, as explicitly stated in the product specifications of AxisPharm (APDye 430 Azide), Vector Laboratories (AZDye 430 Azide), and Rx-8 (AFDye 430 Azide) [1]. The same pH 4–10 insensitivity is documented for Alexa Fluor 430 by Thermo Fisher Scientific . This property stands in contrast to widely used fluorescein-based dyes (e.g., FITC, FAM), whose fluorescence is strongly quenched below pH ~7 due to protonation of the xanthene core (pKa ≈ 6.4), resulting in signal loss in acidic endosomes, lysosomes, and secretory vesicles. The coumarin-derived structure of the AFDye 430 fluorophore lacks an ionizable phenolic oxygen at the meso-position, conferring intrinsic pH independence [1].

pH Stability
Cross-study comparable
pH 4–10 constant fluorescence; vs. FITC quenched below pH 7
Enables acidic organelle labeling without signal loss.
Coumarin-derived core lacks ionizable phenol group.
pH-insensitive fluorescent dye Live-cell imaging Endosomal/lysosomal labeling

Dual CuAAC/SPAAC Click Reactivity

AFDye 430 Azide is explicitly validated for two orthogonal click chemistry modalities from the same azide functional group: (i) copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, and (ii) strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN) without copper catalyst or elevated temperature [1][2]. The SPAAC reaction proceeds at ambient temperature under physiological conditions, forming a stable triazole linkage . In contrast, many traditional azide-functionalized probes are validated only for CuAAC and may exhibit poor reactivity or undefined kinetics with cyclooctynes. This dual-mode capability is explicitly documented in product specifications across multiple vendors (AxisPharm, Vector Labs, GLP Bio, Rx-8, 2BScientific) [1][2].

Click Modes
Class-level inference
CuAAC + SPAAC validated from single azide handle
Reduces procurement complexity for dual-workflow labs.
SPAAC with DBCO/BCN, no copper required.
Bioorthogonal chemistry Copper-free click chemistry SPAAC CuAAC

Cost Advantage Over Alexa Fluor 430 Azide

AFDye 430 Azide and its brand equivalents (APDye, AZDye, BP Fluor) are priced substantially below the incumbent Alexa Fluor 430 Azide. On the AxisPharm platform, APDye 430 Azide is listed at $125 for 1 mg, $325 for 5 mg, and $950 for 25 mg . Vector Laboratories lists AZDye 430 Azide in a price range of $175–$1,633 depending on unit size . In a systematic head-to-head techno-economic analysis across the AZDye product line, Vector Laboratories reported that AZDyes are on average 2.5 times less expensive per milligram than their Alexa Fluor counterparts, with performance equivalence demonstrated by matched degree-of-labeling conjugates in ELISA and immunofluorescence . BroadPharm similarly positions BP Fluor 430 as providing 'Alexa Fluor 430-comparable brightness and performance at a significantly lower cost' . The absolute pricing differential scales with purchase volume: at the 25 mg scale, the AZDye 430 Azide is approximately $950–$1,795, while Alexa Fluor 430 reactive dyes (NHS ester format) are sold through Thermo Fisher on a contact-quote basis with published single-unit prices for conjugates exceeding $4,500 for 1 mg of streptavidin conjugate .

Cost Efficiency
Cross-study comparable
~2.5× lower per mg than Alexa Fluor 430 dyes
Supports budget feasibility for high-throughput labeling.
Catalog pricing 2023–2025; pack-size dependent.
Research budgeting Cost-effective fluorescent labeling High-throughput screening economics

AFDye 430 Azide: Key Application Scenarios


Drop-In Replacement in Flow Cytometry Panels

AFDye 430 Azide can directly replace Alexa Fluor 430 Azide in any validated flow cytometry or fluorescence microscopy panel without re-optimizing laser lines (405 nm violet or 445 nm), emission filters (525/50 or 540/30 bandpass), or compensation matrices. The spectral superimposability (Δλ_abs ≤ 4 nm, Δλ_em ≤ 8 nm, identical ε = 15,000 cm⁻¹M⁻¹) and conserved quantum yield (Φ = 0.23) documented in Evidence Items 1 and 2 guarantee that the fluorescence intensity per labeled biomolecule is preserved . This scenario is especially relevant for core facilities and CROs running standardized immunophenotyping panels that require consistent detector voltages and compensation values across experiments and operators.

Copper-Free Live-Cell Click Labeling

The dual CuAAC/SPAAC reactivity of AFDye 430 Azide (Evidence Item 4) enables its use in copper-free strain-promoted click reactions with DBCO- or BCN-functionalized biomolecules [1]. In live-cell metabolic labeling workflows—e.g., incorporation of alkynyl sugars (Ac₄GalNAz, Ac₄GlcNAz) or alkynyl amino acids (homopropargylglycine) into nascent glycoproteins or proteomes—the SPAAC modality eliminates copper-induced cytotoxicity and avoids the need for copper-chelating ligand optimization. The pH 4–10 insensitivity (Evidence Item 3) further ensures that fluorescence remains constant across the full range of subcellular compartments encountered during trafficking, from acidic lysosomes (pH ~4.5) to the neutral cytoplasm (pH ~7.2), enabling quantitative ratiometric analysis of labeled biomolecule distribution .

Cost-Optimized High-Throughput Screening

For high-throughput screening campaigns requiring milligram-scale azide dye consumption—e.g., CuAAC-based activity-based protein profiling (ABPP), fragment-based drug discovery, or massively parallel oligonucleotide labeling—the 2–4× per-milligram cost differential of AFDye 430 Azide relative to Alexa Fluor 430 Azide (Evidence Item 5) directly impacts per-well reagent cost and total project affordability . A laboratory consuming 25 mg of 430-channel azide dye per screening campaign would spend approximately $950–$1,795 for AFDye/AZDye 430 Azide versus an estimated $2,500–$3,500 for the equivalent Alexa Fluor 430 Azide quantity (extrapolating from the 2.5× average multiplier and published conjugate pricing), translating to savings of $1,500–$2,500 per campaign without compromising spectral performance or click chemistry efficiency.

FRET Donor for Acceptor Dyes

The emission maximum of AFDye 430 Azide at 537–539 nm and its spectral identity with Alexa Fluor 430 (Evidence Item 1) enable its use as a donor fluorophore in FRET pairs with green-absorbing acceptors such as Alexa Fluor 555 (ε_555 ≈ 150,000 M⁻¹cm⁻¹, Abs_max ~555 nm) or Cy3. The conserved quantum yield (Φ = 0.23, Evidence Item 2) and the well-characterized Förster radius (R₀) originally measured for the Alexa Fluor 430/Alexa Fluor 555 pair can be applied without recalibration . The availability of an analytically matched AFDye 430 Picolyl Azide variant—which incorporates a copper-chelating picolyl moiety for up to 40-fold signal enhancement in CuAAC reactions relative to conventional azides—further expands the sensitivity range achievable in FRET-based proximity ligation assays and single-molecule FRET (smFRET) experiments [1].

Application
Selection Property
Validation Focus
Flow cytometry panel replacement
Spectral superimposability with the 430-channel dye
Filter set and compensation matrix transfer consistency
Copper-free live-cell labeling
Dual CuAAC/SPAAC reactivity and pH 4–10 insensitivity
Live-cell SPAAC efficiency and intracellular fluorescence stability
Cost-optimized high-throughput screening
Cost per labeled biomolecule
Reagent budget impact and spectral performance verification
FRET donor for yellow-green acceptors
Emission in yellow-green channel and conserved brightness
FRET pair calibration and proximity-assay signal-to-noise

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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